molecular formula C10H18N2O2 B12647396 N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide CAS No. 1135-47-3

N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide

Cat. No.: B12647396
CAS No.: 1135-47-3
M. Wt: 198.26 g/mol
InChI Key: KIOWTPKBYBFHGX-UHFFFAOYSA-N
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Description

Ditolylmethane, also known as di-p-tolylmethane, is an organic compound with the molecular formula C15H16. It is a hydrocarbon that consists of two tolyl groups attached to a central methane carbon. This compound is known for its use as a high boiling point organic solvent and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditolylmethane can be synthesized through the condensation of toluene and formaldehyde in the presence of sulfuric acid. The reaction mixture is then extracted, neutralized, distilled, and filtered to obtain the product. The fraction collected between 285°C and 310°C is typically used as the final product .

Industrial Production Methods

In industrial settings, the production of ditolylmethane follows a similar synthetic route. The process involves the use of toluene and formaldehyde, with sulfuric acid acting as a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ditolylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ditolylmethane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ditolylmethane involves its interaction with molecular targets and pathways within biological systems. It can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Similar structure but with phenyl groups instead of tolyl groups.

    Benzylbenzene: Another similar compound with a benzyl group attached to a benzene ring.

    Diindolylmethane: Contains indole groups instead of tolyl groups.

Uniqueness

Ditolylmethane is unique due to the presence of two tolyl groups, which impart specific chemical and physical properties. Its high boiling point and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

1135-47-3

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide

InChI

InChI=1S/C10H18N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h7-10H,1-6H2,(H,11,13)(H,12,14)

InChI Key

KIOWTPKBYBFHGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC=O)CNC=O

Origin of Product

United States

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